4-Bromo-1-cyclopentyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
4-Bromo-1-cyclopentyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound with a molecular formula of C9H11BrN2O and a molecular weight of 243.1 g/mol This compound is characterized by a pyrazole ring substituted with a bromine atom at the 4-position, a cyclopentyl group at the 1-position, and an aldehyde group at the 3-position
Preparation Methods
The synthesis of 4-Bromo-1-cyclopentyl-1H-pyrazole-3-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions.
Cyclopentyl Substitution: The cyclopentyl group can be introduced through a nucleophilic substitution reaction using a cyclopentyl halide.
Aldehyde Group Introduction: The aldehyde group can be introduced through a formylation reaction using a formylating agent such as Vilsmeier-Haack reagent.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-Bromo-1-cyclopentyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1-cyclopentyl-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopentyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes .
Comparison with Similar Compounds
4-Bromo-1-cyclopentyl-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole: This compound has a trifluoromethyl group instead of an aldehyde group, which may result in different reactivity and applications.
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: This compound has a nitrile group instead of an aldehyde group, which may affect its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11BrN2O |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
4-bromo-1-cyclopentylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H11BrN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5-7H,1-4H2 |
InChI Key |
NGYTZEUMICPJDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C=O)Br |
Origin of Product |
United States |
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